molecular formula C27H28O5 B13695263 (3R,4S,5R,6R)-3,4,5-tribenzyloxy-6-methyl-tetrahydropyran-2-one

(3R,4S,5R,6R)-3,4,5-tribenzyloxy-6-methyl-tetrahydropyran-2-one

Cat. No.: B13695263
M. Wt: 432.5 g/mol
InChI Key: SFKYGYRKFMUHAD-UHFFFAOYSA-N
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Description

(3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-tetrahydro-6-methylpyran-2-one is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by its tetrahydropyran ring, which is substituted with benzyloxy groups and a methyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-tetrahydro-6-methylpyran-2-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of hydroxyl groups followed by the formation of the tetrahydropyran ring. The benzyloxy groups are introduced through benzylation reactions, and the final product is obtained after several purification steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-tetrahydro-6-methylpyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

(3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-tetrahydro-6-methylpyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-tetrahydro-6-methylpyran-2-one involves its interaction with specific molecular targets. The benzyloxy groups and the tetrahydropyran ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-tetrahydro-6-methylpyran-2-one is unique due to its specific substitution pattern and the presence of the tetrahydropyran ring. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .

Properties

IUPAC Name

6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-26H,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKYGYRKFMUHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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